N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a butan-2-yl group and a 4-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides and strong bases.
Attachment of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group is typically introduced through Friedel-Crafts acylation, using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-4-benzoyl-1H-pyrrole-2-carboxamide
- N-(butan-2-yl)-4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide
- N-(butan-2-yl)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide
Uniqueness
N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide stands out due to the presence of the 4-methylbenzoyl group, which imparts unique chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-butan-2-yl-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-12(3)19-17(21)15-9-14(10-18-15)16(20)13-7-5-11(2)6-8-13/h5-10,12,18H,4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAMVRSIZIHSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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